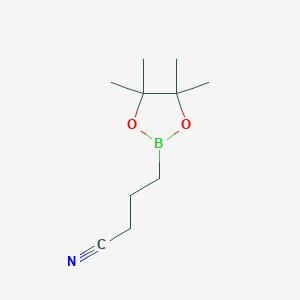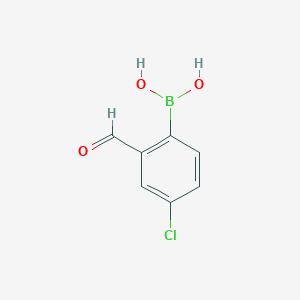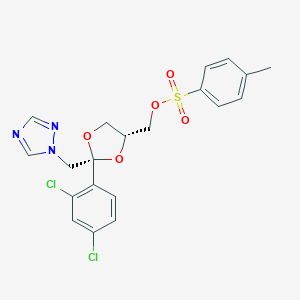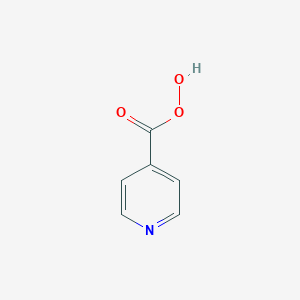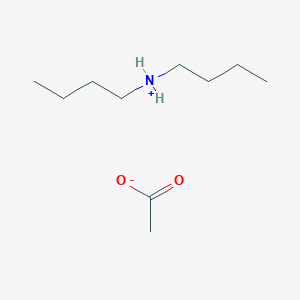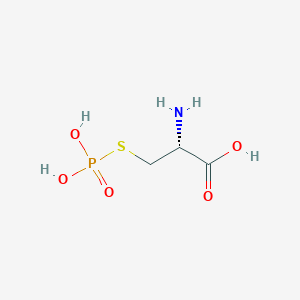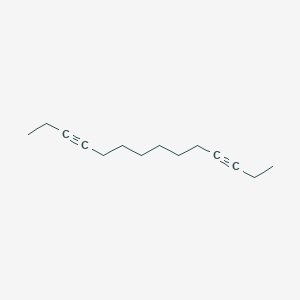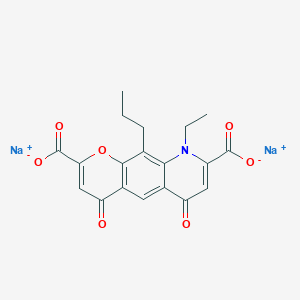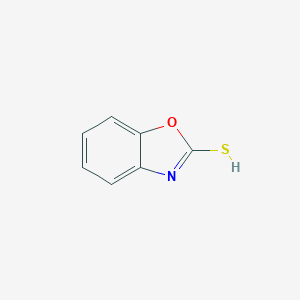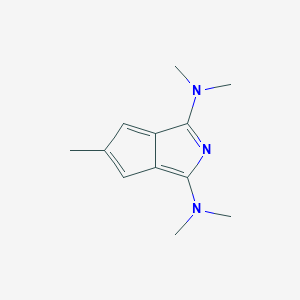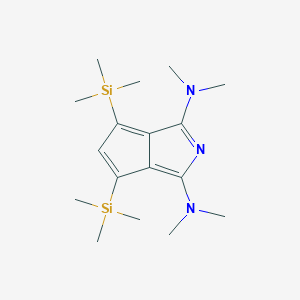
2-Azapentalene, 1,3-bis(dimethylamino)-4,6-bis(trimethylsilyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Azapentalene, 1,3-bis(dimethylamino)-4,6-bis(trimethylsilyl)- is a chemical compound that has gained significant attention in the field of scientific research due to its unique structural and chemical properties. The compound belongs to the class of heterocyclic compounds and has a wide range of potential applications in various fields, including organic synthesis, medicinal chemistry, and material science.
Mecanismo De Acción
The mechanism of action of 2-Azapentalene, 1,3-bis(dimethylamino)-4,6-bis(trimethylsilyl)- is not well understood. However, researchers have proposed that the compound may act as a nucleophile due to the presence of the dimethylamino and trimethylsilyl groups, which are electron-donating. The compound may also act as a Lewis base due to the presence of the nitrogen atom in the heterocyclic ring.
Efectos Bioquímicos Y Fisiológicos
There is limited information available on the biochemical and physiological effects of 2-Azapentalene, 1,3-bis(dimethylamino)-4,6-bis(trimethylsilyl)-. However, researchers have reported that the compound has low toxicity and is not mutagenic or carcinogenic. Further studies are needed to determine the potential therapeutic applications of this compound.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Azapentalene, 1,3-bis(dimethylamino)-4,6-bis(trimethylsilyl)- is its unique chemical and structural properties, which make it a versatile building block in organic synthesis. The compound is also relatively easy to synthesize, although modifications to the original synthesis method may be necessary to improve the yield and purity of the product. However, one of the limitations of this compound is its limited availability, which may restrict its use in large-scale experiments.
Direcciones Futuras
There are several future directions for the research on 2-Azapentalene, 1,3-bis(dimethylamino)-4,6-bis(trimethylsilyl)-. One potential direction is the investigation of its potential use as a ligand in the preparation of metal complexes with enhanced catalytic activity. Another direction is the exploration of its potential use as an organic semiconductor material for electronic devices. Additionally, further studies are needed to determine the potential therapeutic applications of this compound in medicinal chemistry.
Métodos De Síntesis
The synthesis of 2-Azapentalene, 1,3-bis(dimethylamino)-4,6-bis(trimethylsilyl)- involves the reaction of 2,5-dimethyl-1,3,4-oxadiazole with N,N-dimethylformamide dimethyl acetal in the presence of a strong base such as potassium tert-butoxide. The reaction proceeds through the formation of an intermediate, which is then treated with trimethylsilyl chloride to yield the final product. The synthesis of this compound is challenging, and researchers have reported several modifications to the original method to improve the yield and purity of the product.
Aplicaciones Científicas De Investigación
2-Azapentalene, 1,3-bis(dimethylamino)-4,6-bis(trimethylsilyl)- has several potential applications in scientific research. The compound has been used as a building block in the synthesis of various organic compounds, including heterocyclic compounds and natural products. It has also been used as a ligand in the preparation of metal complexes, which have shown promising catalytic activity in various reactions. Additionally, the compound has been investigated for its potential use as an organic semiconductor material due to its unique electronic properties.
Propiedades
Número CAS |
113035-27-1 |
|---|---|
Nombre del producto |
2-Azapentalene, 1,3-bis(dimethylamino)-4,6-bis(trimethylsilyl)- |
Fórmula molecular |
C17H31N3Si2 |
Peso molecular |
333.6 g/mol |
Nombre IUPAC |
1-N,1-N,3-N,3-N-tetramethyl-4,6-bis(trimethylsilyl)cyclopenta[c]pyrrole-1,3-diamine |
InChI |
InChI=1S/C17H31N3Si2/c1-19(2)16-14-12(21(5,6)7)11-13(22(8,9)10)15(14)17(18-16)20(3)4/h11H,1-10H3 |
Clave InChI |
XPTVBHJFIDIKLI-UHFFFAOYSA-N |
SMILES |
CN(C)C1=C2C(=CC(=C2C(=N1)N(C)C)[Si](C)(C)C)[Si](C)(C)C |
SMILES canónico |
CN(C)C1=C2C(=CC(=C2C(=N1)N(C)C)[Si](C)(C)C)[Si](C)(C)C |
Otros números CAS |
113035-27-1 |
Sinónimos |
2-Azapentalene, 1,3-bis(dimethylamino)-4,6-bis(trimethylsilyl)- |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



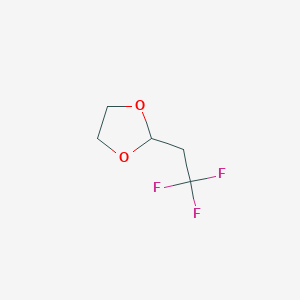
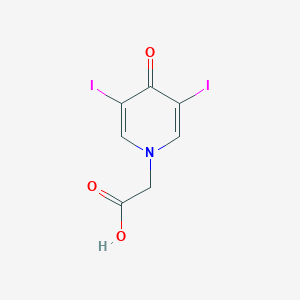
![2-Methyl-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1(13),3(11),4,6,8,15,17,19-octaene-10,14-dione](/img/structure/B50525.png)
![16,17-Dimethoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,15(20),16,18-heptaene](/img/structure/B50526.png)
